molecular formula C12H6Cl3N3 B11506256 5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11506256
M. Wt: 298.6 g/mol
InChI Key: IRXSKACFVUZGQW-UHFFFAOYSA-N
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Description

5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine atoms attached to the phenyl and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with 2-chloropyridine-3-carboxaldehyde in the presence of a base such as potassium carbonate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl and pyridine rings can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases.

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the chlorine atoms.

    Oxidation Products: Oxidized forms of the triazole ring.

    Coupling Products: Larger heterocyclic compounds with extended conjugation.

Scientific Research Applications

5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells . The triazole ring plays a crucial role in binding to the active site of the target proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which enhance its reactivity and binding affinity to biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.

Properties

Molecular Formula

C12H6Cl3N3

Molecular Weight

298.6 g/mol

IUPAC Name

5-chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H6Cl3N3/c13-8-4-1-3-7(11(8)15)12-17-16-10-6-2-5-9(14)18(10)12/h1-6H

InChI Key

IRXSKACFVUZGQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C3N2C(=CC=C3)Cl

Origin of Product

United States

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